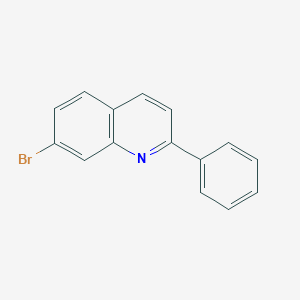
7-Bromo-2-phenylquinoline
Übersicht
Beschreibung
“7-Bromo-2-phenylquinoline” is a chemical compound with the molecular formula C15H10BrN . It is used as a building block in the field of chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including “7-Bromo-2-phenylquinoline”, has been a topic of interest in recent years. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of “7-Bromo-2-phenylquinoline” consists of a quinoline core with a bromine atom at the 7th position and a phenyl group at the 2nd position . The molecular weight of this compound is 284.151 Da .
Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives, including “7-Bromo-2-phenylquinoline”, are diverse and complex. The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2-phenylquinoline” include its molecular formula (C15H10BrN), average mass (284.151 Da), and mono-isotopic mass (282.999664 Da) . Other properties such as solubility, density, and melting point are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization of Quinoline Inhibitors
The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of PI3K/mTOR inhibitors, has been optimized for the synthesis of NVP-BEZ235 derivatives. This showcases the application of bromoquinoline derivatives in the development of cancer therapeutics (Lei et al., 2015).
Photoremovable Protecting Group for Biological Studies
8-Bromo-7-hydroxyquinoline (BHQ) is used as a photoremovable protecting group, enabling the study of cell physiology using two-photon excitation. This method is particularly useful for investigating the temporal and spatial relevance of physiological functions in real time and on living tissue (Zhu et al., 2006).
Antiinflammatory and Antitumor Activity
Synthesis of α-Oxo and α-hydroxy-1-benzyl-1,4-dihydro-3(2H)-isoquinolinones, based on 2-phenylquinoline derivatives, was motivated by their potential depressant and antiinflammatory activities. This highlights the medicinal chemistry applications of bromoquinoline compounds (Sanna & Savelli, 1984).
Antimalarial Properties
4-Methylamino-2-phenylquinoline analogs have been synthesized and tested for their antimalarial properties against P. falciparum. This indicates the use of bromoquinoline derivatives in developing new treatments for malaria (Mahantheshappa et al., 2016).
DNA Interaction and Antitumor Agents
2-Phenylquinoline derivatives with different side chain locations have been evaluated for their antitumor activity against HeLa cells, demonstrating their potential in cancer treatment (Mikata et al., 1998).
Synthesis of Novel Compounds
Novel synthesis methods have been developed for bromo-2-phenylquinoline-4-carboxylic acids, demonstrating the chemical versatility and potential for creating diverse compounds for various applications (Raveglia et al., 1997).
Zukünftige Richtungen
While specific future directions for “7-Bromo-2-phenylquinoline” are not mentioned in the search results, quinoline derivatives have been highlighted for their potential in medicinal chemistry research . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Eigenschaften
IUPAC Name |
7-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXWUPPMOLJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591600 | |
| Record name | 7-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-phenylquinoline | |
CAS RN |
1203578-65-7 | |
| Record name | 7-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



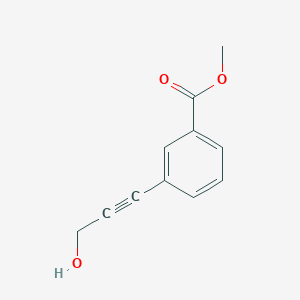
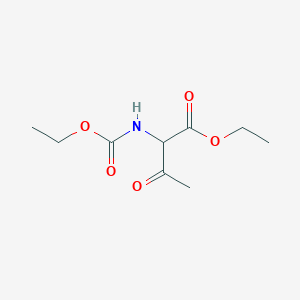
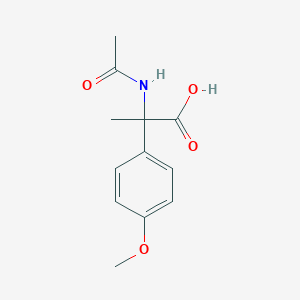
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)


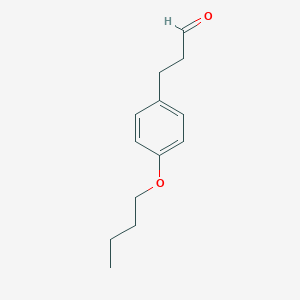
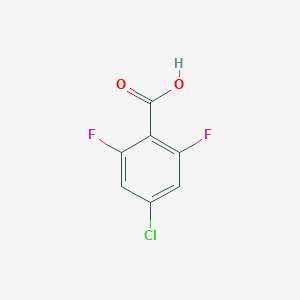

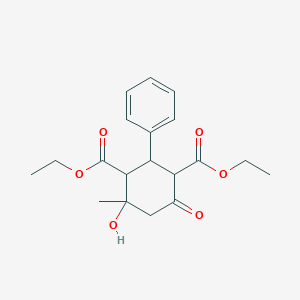
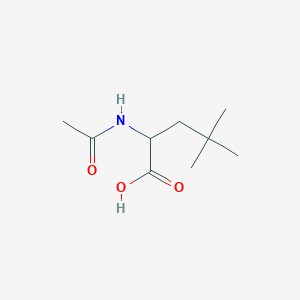

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)